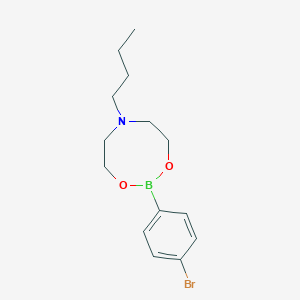

4-Bromophenylboronic acid N-butyldiethanolamine ester

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXYTGCVRYVFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584898 | |

| Record name | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257642-68-4 | |

| Record name | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257642-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction Reactions: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).

Oxidation: Oxidizing agents (hydrogen peroxide, sodium periodate), solvents (water, methanol).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products:

- Substituted derivatives of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane.

- Boronic acids or esters.

- Reduced derivatives with modified bromophenyl groups.

Scientific Research Applications

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors that contain boron-binding sites, leading to inhibition or modulation of their activity.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromophenylboronic Acid MIDA Ester

- Synthesis and Physical Properties: Synthesized using methyliminodiacetic acid (MIDA), this ester is crystalline and stable, with X-ray crystallographic data confirming its structure . It is widely employed in automated iterative synthesis due to its robustness and compatibility with diverse reaction conditions .

- Reactivity : MIDA esters exhibit controlled hydrolytic stability, enabling sequential cross-coupling reactions. For example, allylation of the MIDA ester yields 4-allylbromobenzene with 90% efficiency .

- Applications : Preferred in iterative Suzuki-Miyaura couplings and automated synthesis workflows .

4-Bromophenylboronic Acid Pinacol Ester

- Synthesis : Prepared via pinacol protection (CAS 68716-49-4) with 98% purity .

- Stability and Reactivity : While effective in Suzuki-Miyaura reactions, pinacol esters show lower kinetic stability. Silica column chromatography recovery is only 67%, compared to near-quantitative recovery for more stable esters like xanthopinacol (xpin) .

- Applications : Common in regioselective cross-coupling due to bromine’s directing effects .

4-Bromophenylboronic Acid Xanthopinacol (Xpin) Ester

- Synthesis and Stability : Xpin esters are bench-stable, resisting hydrolysis for weeks and transesterification for >100 hours. X-ray data reveals steric hindrance around boron, contributing to exceptional kinetic stability .

- Performance : Recovered in 99% yield during silica chromatography, outperforming pinacol esters .

4-Bromophenylboronic Acid Neopentyl Glycol Ester

- Properties: Listed under CAS 183677-71-6 with 95% purity . Limited data exist, but neopentyl glycol esters are generally hydrolytically stable due to bulky substituents.

N-Butyldiethanolamine Ester vs. Other Esters

Key Research Findings

- Stability Hierarchy: Xpin > MIDA > N-butyldiethanolamine > Pinacol. Xpin esters resist hydrolysis and transesterification, while pinacol esters degrade under aqueous conditions .

- Synthetic Utility: MIDA and N-butyldiethanolamine esters are favored for high-yield, scalable syntheses, whereas pinacol esters are cost-effective for single-step couplings .

- Solid-Phase Compatibility: N-butyldiethanolamine-based esters (analogous to DEAM-PS) enable resin-to-resin transfer reactions, simplifying combinatorial library synthesis .

Biological Activity

4-Bromophenylboronic acid N-butyldiethanolamine ester, a boron-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromophenyl group and a butyl chain, which are believed to enhance its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₄BBrNO₂

- Molecular Weight : 285.05 g/mol

- CAS Number : 1257642-68-4

- Density : 1.7 g/cm³

- Melting Point : 284-288 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the boron atom allows for unique interactions with enzymes and receptors that contain boron-binding sites, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or bacterial metabolism.

- Modulation of Cellular Pathways : It could affect pathways related to oxidative stress and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines while sparing normal cells. In vitro studies demonstrated that:

- Cytotoxicity : The compound showed high cytotoxicity against breast cancer cell lines (e.g., MCF-7) with an IC₅₀ value of approximately 18.76 µg/mL .

Antibacterial Activity

Boronic acids are known for their antibacterial properties. The synthesized compound has been tested against various bacterial strains, showing effective inhibition at concentrations as low as 6.50 mg/mL against Escherichia coli . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays, including:

- DPPH Scavenging Activity : IC₅₀ value of 0.14 ± 0.01 µg/mL.

- ABTS Radical Scavenging : IC₅₀ value of 0.11 ± 0.01 µg/mL.

These results indicate that the compound possesses strong antioxidant properties, which may contribute to its overall therapeutic effects .

Case Studies and Research Findings

-

Synthesis and Characterization :

- The compound is synthesized through the reaction of 4-bromophenylboronic acid with N-butyldiethanolamine under controlled conditions, often using solvents like dichloromethane.

- Biological Evaluation :

- Histological Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Effective | Strong |

| 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | Moderate | Moderate | Moderate |

| Boron-based quercetin derivatives | High | Variable | High |

Q & A

Q. What are the established synthetic routes for preparing 4-bromophenylboronic acid N-butyldiethanolamine ester?

The compound is synthesized via esterification of 4-bromophenylboronic acid with N-butyldiethanolamine (H₂bdea). Evidence indicates that brominated phenylboronic acid derivatives can be converted into N-butyldiethanolamine esters with yields exceeding 86% under optimized conditions, typically involving reflux in aprotic solvents (e.g., acetonitrile) and catalytic acid or base . Key steps include stoichiometric control of reactants and purification via recrystallization or column chromatography.

Q. Which spectroscopic and analytical methods are critical for characterizing this boronic ester?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), infrared (IR) spectroscopy for boronic ester B-O stretching (~1350–1310 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. X-ray crystallography may be employed for solid-state structural elucidation, as demonstrated for analogous Co-Y clusters synthesized with H₂bdea . Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis (reported for similar esters at 67–69°C) .

Advanced Research Questions

Q. How does esterification of 4-bromophenylboronic acid alter its reactivity in cross-coupling reactions compared to the free boronic acid?

Boronic esters generally exhibit enhanced stability against proto-deboronation and moisture, enabling milder reaction conditions in Suzuki-Miyaura couplings. However, the electron-donating N-butyldiethanolamine group may reduce electrophilicity of the boron center, potentially slowing transmetallation. Comparative kinetic studies using 4-bromophenylboronic acid and its ester in model reactions (e.g., coupling with aryl halides) are recommended to quantify reactivity differences .

Q. What experimental challenges arise in maintaining the stability of this ester during storage and reactions?

Boronic esters are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C under inert atmosphere (argon/nitrogen) is critical, as noted for structurally similar pinacol esters . During reactions, anhydrous solvents (e.g., THF, DMF) and molecular sieves can mitigate decomposition. Evidence from enzyme inhibition studies highlights the use of methanolic solutions for stable inhibitor preparation, though prolonged exposure to protic solvents should be avoided .

Q. How can researchers optimize synthesis to maximize yield while minimizing side products?

Key parameters include:

- Stoichiometry: A 1:1 molar ratio of boronic acid to H₂bdea minimizes unreacted starting materials.

- Catalysis: Lewis acids (e.g., MgSO₄) or mild bases (e.g., Et₃N) improve esterification efficiency.

- Reaction Time: Monitoring via thin-layer chromatography (TLC) ensures termination before side reactions (e.g., boroxine formation). Evidence from analogous syntheses reports yields of 86–91% under reflux conditions in MeCN for 12–24 hours .

Q. What role does this ester play in enzyme inhibition studies, and what molar ratios are effective?

In lipase inhibition assays, 4-bromophenylboronic acid derivatives act as competitive inhibitors. A 1 M methanolic solution of the parent boronic acid was mixed with enzyme stock (1 mg/mL) at molar ratios of 13.5:1 to 135:1 (inhibitor:enzyme), with residual activity measured spectrophotometrically. Similar protocols can be adapted for the ester, though solubility adjustments may be required .

Methodological Considerations

Q. How is this compound utilized in radiopharmaceutical precursor synthesis?

Boronic esters are precursors for radiofluorination via copper-mediated reactions. For example, phenylboronic acid pinacol esters have been functionalized with silicon-rhodamines for PET/SPECT-NIR imaging agents. The bromine substituent in this ester allows further derivatization (e.g., Suzuki coupling) to introduce radiolabels (e.g., ¹⁸F) .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies in melting points or solubility data may arise from varying hydration states or impurities. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.